molecular formula C12H18N2O B13288110 N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide

N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide

Cat. No.: B13288110
M. Wt: 206.28 g/mol
InChI Key: ZFFOIFHSAPXLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an acetamide group attached to an ethyl chain, which is further connected to a 4-methylphenyl group through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 4-methylbenzylamine with ethyl acetate under controlled conditions. The process can be summarized as follows:

    Reaction of 4-methylbenzylamine with ethyl acetate: This step involves the nucleophilic attack of the amine group on the carbonyl carbon of ethyl acetate, leading to the formation of the desired acetamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the acetamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)acetamide
  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide

Uniqueness

N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide is unique due to its specific structural features, such as the presence of a 4-methylphenyl group and a methylamino linkage. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-10-3-5-12(6-4-10)9-13-7-8-14-11(2)15/h3-6,13H,7-9H2,1-2H3,(H,14,15)

InChI Key

ZFFOIFHSAPXLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.